5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one 5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 921790-88-7
VCID: VC11963944
InChI: InChI=1S/C24H26N4O4/c1-17-8-4-5-9-18(17)28-22(29)16-21(32-3)23(25-28)24(30)27-14-12-26(13-15-27)19-10-6-7-11-20(19)31-2/h4-11,16H,12-15H2,1-3H3
SMILES: CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)OC
Molecular Formula: C24H26N4O4
Molecular Weight: 434.5 g/mol

5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one

CAS No.: 921790-88-7

Cat. No.: VC11963944

Molecular Formula: C24H26N4O4

Molecular Weight: 434.5 g/mol

* For research use only. Not for human or veterinary use.

5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one - 921790-88-7

Specification

CAS No. 921790-88-7
Molecular Formula C24H26N4O4
Molecular Weight 434.5 g/mol
IUPAC Name 5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)pyridazin-3-one
Standard InChI InChI=1S/C24H26N4O4/c1-17-8-4-5-9-18(17)28-22(29)16-21(32-3)23(25-28)24(30)27-14-12-26(13-15-27)19-10-6-7-11-20(19)31-2/h4-11,16H,12-15H2,1-3H3
Standard InChI Key ATRVMWYKSSOLFZ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)OC
Canonical SMILES CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)OC

Introduction

The compound 5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one is a complex organic molecule belonging to the pyridazinone class. It features a pyridazinone core, a piperazine moiety, and various aromatic substituents, which contribute to its potential therapeutic applications. This compound is of interest in medicinal chemistry due to its structural complexity and potential biological activities.

Synthesis

The synthesis of such pyridazinone derivatives typically involves multi-step organic reactions. A general approach might include:

  • Starting Materials: Hydrazine derivatives and carbonyl compounds are common starting materials for pyridazinone synthesis.

  • Reaction Conditions: The synthesis may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

  • Purification Techniques: Techniques like chromatography are essential for purification.

Biological Activity

While specific data on 5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one is limited, similar pyridazinone compounds have shown potential as enzyme inhibitors and in influencing neurotransmitter levels. The presence of a piperazine ring often enhances pharmacological properties, making these compounds candidates for various therapeutic applications.

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): Essential for determining the molecular weight and confirming the molecular formula.

  • Infrared Spectroscopy: Provides information on functional groups present in the compound.

Potential Applications

Given its structural features, this compound could have potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders or as enzyme inhibitors.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-Methoxy-6-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-2-(p-Tolyl)pyridazin-3(2H)-onePyridazinone core, piperazine moiety, aromatic substituentsPotential acetylcholinesterase inhibitor
5-Methoxy-2-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-onePyranone ring, piperazine moiety, methoxy groupsPotential therapeutic applications in medicinal chemistry
5-Methoxy-3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-1-methyl-1H-indoleIndole core, piperazine moiety, methoxy groupsScreening compound for biological activity

These compounds illustrate variations in heterocyclic cores and substituents that influence their pharmacological profiles.

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